molecular formula C7H10N4 B13929477 5-(1-Aminocyclopropyl)pyrazin-2-amine

5-(1-Aminocyclopropyl)pyrazin-2-amine

Cat. No.: B13929477
M. Wt: 150.18 g/mol
InChI Key: CXTOGZZLNKYWRR-UHFFFAOYSA-N
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Description

5-(1-Aminocyclopropyl)pyrazin-2-amine is a pyrazine derivative characterized by a pyrazine ring substituted with a 1-aminocyclopropyl group at the 5-position. The pyrazine core provides a planar, electron-deficient aromatic system, while the 1-aminocyclopropyl substituent introduces conformational rigidity and unique electronic interactions. This combination may enhance metabolic stability and target selectivity in biological systems compared to simpler derivatives .

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

5-(1-aminocyclopropyl)pyrazin-2-amine

InChI

InChI=1S/C7H10N4/c8-6-4-10-5(3-11-6)7(9)1-2-7/h3-4H,1-2,9H2,(H2,8,11)

InChI Key

CXTOGZZLNKYWRR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CN=C(C=N2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminocyclopropyl)pyrazin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . This reaction can be carried out using diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Aminocyclopropyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenated reagents can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2-amine Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 5-(1-Aminocyclopropyl)pyrazin-2-amine with analogous compounds:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
This compound 1-Aminocyclopropyl C₇H₁₀N₄ 150.19 (calculated) Rigid cyclopropane ring; amino group enhances hydrogen bonding potential
5-Methylpyrazin-2-amine Methyl C₅H₇N₃ 109.13 Simple alkyl group; high solubility, low lipophilicity
5-(Trifluoromethyl)pyrazin-2-amine Trifluoromethyl C₅H₄F₃N₃ 163.11 Electron-withdrawing CF₃ group; increased lipophilicity and metabolic stability
5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine 3-(Trifluoromethyl)phenyl C₁₁H₈F₃N₃ 239.20 Aromatic bulk; enhanced π-π stacking and receptor interaction
5-(Methylthio)pyrazin-2-amine Methylthio C₅H₇N₃S 141.20 Sulfur-containing group; potential for redox activity

Key Observations :

  • Rigidity vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃) decrease pyrazine ring electron density, altering reactivity in nucleophilic substitution or cross-coupling reactions .
Antimicrobial and Anticancer Potential
  • 5-(Trifluoromethyl)pyrazin-2-amine : Demonstrates antimicrobial activity due to the CF₃ group's ability to disrupt bacterial membranes .
  • 5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine : Explored in cancer research for its interaction with kinases and other enzymes involved in proliferation .
  • This compound: The cyclopropane ring may improve metabolic stability, making it a candidate for long-acting therapeutics. Its amino group could facilitate interactions with aspartate or glutamate residues in enzyme active sites .

Stability and Reactivity

  • This compound: The strained cyclopropane ring may confer kinetic stability but could undergo ring-opening under strong acidic/basic conditions .
  • 5-(Trifluoromethyl)pyrazin-2-amine : The CF₃ group stabilizes the ring against electrophilic attack but increases susceptibility to nucleophilic substitution at adjacent positions .
  • 5-(Methylthio)pyrazin-2-amine : The methylthio group is prone to oxidation, forming sulfoxide or sulfone derivatives .

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